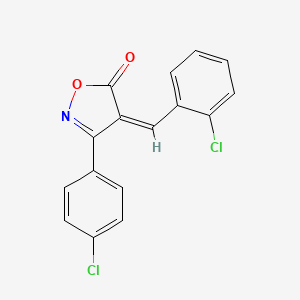
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, also known as Clomazone, is a herbicide commonly used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
作用機序
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is selective in its action, meaning it only targets certain plant species and does not affect non-target species.
Biochemical and Physiological Effects
Studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can have both acute and chronic effects on non-target organisms. Acute effects include irritation of the skin and eyes, while chronic effects include potential damage to the liver and kidneys. In addition, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been shown to have toxic effects on aquatic organisms, particularly fish.
実験室実験の利点と制限
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a useful tool for researchers studying plant physiology and biochemistry. Its selective action allows researchers to study the effects of carotenoid biosynthesis on plant growth and development. However, its toxicity to non-target organisms means that caution must be taken when conducting experiments using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
将来の方向性
There are several areas of research that could benefit from further study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. One area is the development of new herbicides based on the structure of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. Another area is the study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone's potential as a treatment for medical conditions such as arthritis and asthma. Finally, more research is needed to fully understand the ecological impacts of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone use, particularly in aquatic ecosystems.
Conclusion
In conclusion, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a widely used herbicide with potential applications in medicine. Its selective action and effectiveness against a wide range of weed species make it a valuable tool for researchers studying plant physiology and biochemistry. However, its toxicity to non-target organisms means that caution must be taken when using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, and further research is needed to fully understand its ecological impacts.
合成法
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to yield 4-chlorobenzaldoxime. The 4-chlorobenzaldoxime is then reacted with 4-chlorophenylacetic acid in the presence of a base to form the desired product, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
科学的研究の応用
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. In addition to its use in agriculture, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has also been studied for its potential use in treating certain medical conditions. For example, studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has anti-inflammatory properties and may be useful in treating conditions such as arthritis and asthma.
特性
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-13(16(20)21-19-15)9-11-3-1-2-4-14(11)18/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMTQMDOONLJH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
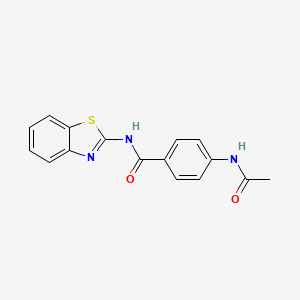
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
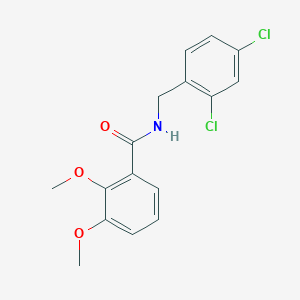
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
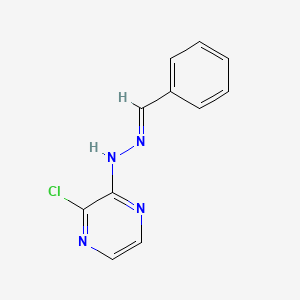
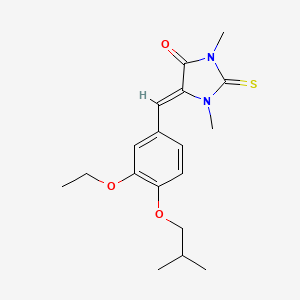
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)